![molecular formula C14H23N3S B5644495 2,4,5-trimethyl-6-{4-[(methylthio)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5644495.png)
2,4,5-trimethyl-6-{4-[(methylthio)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
Synthesis Analysis
- The synthesis of related pyrimidine compounds often involves nucleophilic attacks on chloropyrimidines by amines, as seen in the synthesis of 4-piperazinopyrimidines (Mattioda et al., 1975).
Molecular Structure Analysis
- Pyrimidine derivatives like our compound of interest often form complex molecular structures. For instance, a related compound showed significant structural complexity, with intramolecular hydrogen bonds and complex sheet formations (Orozco et al., 2009).
Chemical Reactions and Properties
- Pyrimidine derivatives exhibit various pharmacological properties, including antiemetic, tranquilizing, and analgesic activities (Mattioda et al., 1975).
- In another study, pyrimidine derivatives showed specific receptor affinity and neuroprotective activity in a cerebral ischemia model (Kamei et al., 2005).
Physical Properties Analysis
- The physical properties of pyrimidine derivatives can be quite complex, as seen in a study where different hydrogen bonds and non-covalent interactions were observed in a pyrimidine-based compound (Bushuev et al., 2010).
Chemical Properties Analysis
- Pyrimidine derivatives often exhibit diverse chemical properties due to their complex structures. For instance, the formation of hydrogen bonds and intricate molecular arrangements in certain pyrimidine-based compounds influences their chemical behavior (Quiroga et al., 2010).
properties
IUPAC Name |
2,4,5-trimethyl-6-[4-(methylsulfanylmethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3S/c1-10-11(2)15-12(3)16-14(10)17-7-5-13(6-8-17)9-18-4/h13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZGOROVXYQBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)CSC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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